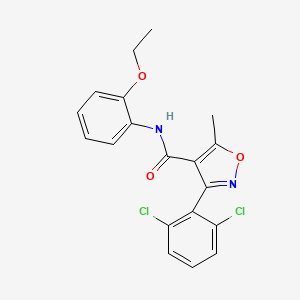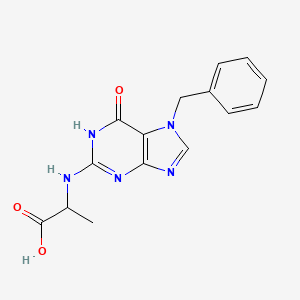![molecular formula C22H29N5O3 B6098563 4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6098563.png)
4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PD173074 and belongs to the family of pyrimidine derivatives.
Wirkmechanismus
PD173074 exerts its therapeutic effects by selectively binding to the ATP-binding site of FGFR tyrosine kinases, thereby inhibiting their activity. This leads to a decrease in the proliferation and survival of cancer cells that are dependent on FGFR signaling. PD173074 has also been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
PD173074 has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. In addition to its anti-cancer and neuroprotective effects, PD173074 has also been shown to have anti-inflammatory and anti-angiogenic properties.
Vorteile Und Einschränkungen Für Laborexperimente
PD173074 has several advantages for use in laboratory experiments. It is a highly selective inhibitor of FGFR tyrosine kinases, which allows for the specific targeting of cancer cells that are dependent on FGFR signaling. PD173074 also has a relatively low toxicity profile, making it a safer alternative to other chemotherapeutic agents. However, the synthesis of PD173074 is a complex and time-consuming process, which may limit its availability for use in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for the use of PD173074 in scientific research. One area of interest is the development of PD173074-based therapies for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of PD173074 as a tool for studying the role of FGFR signaling in various biological processes. Finally, further research is needed to explore the potential limitations and drawbacks of PD173074 as a therapeutic agent.
Synthesemethoden
The synthesis of PD173074 is a complex process that involves several steps. The most common method of synthesis involves the reaction of 3,4-dimethoxybenzoyl chloride with piperazine in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with 1-piperidinyl-4-chloropyrimidine in the presence of a reducing agent such as sodium borohydride to form PD173074.
Wissenschaftliche Forschungsanwendungen
PD173074 has been extensively studied for its potential applications in cancer research. It has been shown to selectively inhibit the activity of fibroblast growth factor receptor (FGFR) tyrosine kinases, which are known to play a critical role in the development and progression of several types of cancer. PD173074 has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-29-18-7-6-17(14-19(18)30-2)22(28)27-12-10-26(11-13-27)21-15-20(23-16-24-21)25-8-4-3-5-9-25/h6-7,14-16H,3-5,8-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCRSHXACUCRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6098490.png)

![ethyl 4-(1-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-3-piperidinyl)-1-piperazinecarboxylate](/img/structure/B6098515.png)

![N-[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B6098535.png)
![N-[2-(aminocarbonyl)phenyl]-2-(3-bromophenyl)-4-quinolinecarboxamide](/img/structure/B6098538.png)
![N~1~-(2-ethyl-3-methyl-4-quinolinyl)-N~2~-[2-(4-hydroxyphenyl)ethyl]glycinamide ethanedioate (salt)](/img/structure/B6098555.png)
![3-phenyl-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6098560.png)

![4-(5-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-2-furyl)-2-methyl-3-butyn-2-ol](/img/structure/B6098573.png)
![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6098584.png)

![2-amino-7-(2-pyrazinylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6098600.png)
![4-{[(1-ethyl-1H-benzimidazol-2-yl)imino]methyl}phenol](/img/structure/B6098606.png)